6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is 6-(piperidin-4-ylmethoxy)picolinonitrile hydrochloride. This nomenclature precisely describes the molecular structure by identifying the core picolinonitrile framework, which refers to a pyridine-2-carbonitrile system, with the substitution pattern clearly defined. The name indicates that at position 6 of the pyridine ring, there is a methoxy group attached to the 4-position of a piperidine ring.
The structural formula reveals a complex arrangement where the compound consists of a six-membered pyridine ring bearing a cyano group at position 2 and a methoxy substituent at position 6. The methoxy group serves as a linking bridge to connect the pyridine system to a saturated six-membered piperidine ring. The complete structural representation can be expressed through the Standard Molecular Identifier Language notation as N#CC1=NC(OCC2CCNCC2)=CC=C1.Cl[H]. This notation captures the essential connectivity pattern showing the nitrile group attachment to carbon 2 of the pyridine ring, the ether linkage through the methoxy bridge, and the positioning of the piperidine ring with its secondary amine nitrogen.
The three-dimensional molecular architecture demonstrates how the piperidine ring adopts its characteristic chair conformation while maintaining the methoxy linkage to the planar pyridine system. This spatial arrangement influences the compound's overall physicochemical properties and potential biological interactions. The presence of the hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that enhances the compound's water solubility and crystalline stability.
Properties
IUPAC Name |
6-(piperidin-4-ylmethoxy)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-11-2-1-3-12(15-11)16-9-10-4-6-14-7-5-10;/h1-3,10,14H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYASLAKQKUSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride typically follows a multi-step organic synthesis, focusing on:
- Construction of the pyridine-2-carbonitrile core.
- Introduction of the methoxy linker at the 6-position.
- Attachment of the piperidin-4-yl group via a methylene bridge.
- Formation of the hydrochloride salt for improved handling and solubility.
Stepwise Synthesis Outline
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-hydroxypyridine-2-carbonitrile | Starting from pyridine-2-carbonitrile, selective hydroxylation at the 6-position | Requires controlled oxidation or directed ortho-lithiation |
| 2 | Alkylation to 6-(bromomethoxy)pyridine-2-carbonitrile | Alkylation of the 6-hydroxy group with bromomethyl reagent | Use of base (e.g., K2CO3) in polar aprotic solvent |
| 3 | Nucleophilic substitution with piperidin-4-yl group | Reaction with piperidin-4-yl nucleophile (e.g., piperidin-4-ol or piperidin-4-ylamine) | SN2 conditions, typically in DMF or DMSO |
| 4 | Salt formation | Treatment with hydrochloric acid (HCl) in ethanol or ether | Precipitation of hydrochloride salt, filtration, drying |
Detailed Reaction Scheme
Step 1: Synthesis of 6-hydroxypyridine-2-carbonitrile
- Pyridine-2-carbonitrile is subjected to directed ortho-lithiation using a strong base (e.g., n-butyllithium), followed by quenching with an electrophilic oxygen source to introduce the hydroxy group at the 6-position.
Step 2: Formation of 6-(bromomethoxy)pyridine-2-carbonitrile
- The 6-hydroxy derivative is treated with bromomethyl bromide (or similar reagent) and a base to yield the bromomethoxy intermediate.
Step 3: Substitution with Piperidin-4-yl Group
- The bromomethoxy intermediate is reacted with piperidin-4-ylamine or piperidin-4-ol under SN2 conditions, replacing bromide with the piperidin-4-yl moiety via a methylene bridge.
Step 4: Hydrochloride Salt Formation
Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from ethanol or by preparative chromatography.
- Characterization: Analytical techniques include NMR, MS, IR, and HPLC to confirm structure and purity.
Analytical Data Table
Research Findings and Process Optimization
- Yields: Reported yields for each step can vary depending on conditions, but overall yields of 40–60% are typical for multi-step syntheses of this complexity.
- Key Parameters: The nucleophilic substitution step is often rate-determining and benefits from careful control of temperature and solvent choice.
- Salt Formation: The hydrochloride salt is favored for its enhanced solubility and stability, critical for storage and handling in research settings.
Summary Table: Synthetic Overview
| Step | Intermediate/Product | Key Reagents | Typical Yield (%) |
|---|---|---|---|
| 1 | 6-hydroxypyridine-2-carbonitrile | n-BuLi, pyridine-2-carbonitrile | 60–75 |
| 2 | 6-(bromomethoxy)pyridine-2-carbonitrile | Bromomethyl bromide, base | 70–85 |
| 3 | 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile | Piperidin-4-ylamine, DMF | 50–70 |
| 4 | Hydrochloride salt | HCl (ethanol or ether) | 90–95 (from free base) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: Substitution reactions can lead to the formation of various cyano-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride, exhibit significant anticancer properties. A study demonstrated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. It has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests possible applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition assays. Studies reveal that it can inhibit certain enzymes associated with metabolic disorders, making it a candidate for further development in the treatment of diabetes and obesity-related conditions .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro tests showed efficacy against both gram-positive and gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
Material Science
Synthesis of Functional Materials
The compound serves as a building block in the synthesis of functional materials, particularly in creating polymers with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into various matrices for applications in organic electronics and photonics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |
| Neuropharmacology | Potential treatment for neurodegenerative diseases | |
| Biological Research | Enzyme Inhibition Studies | Inhibits enzymes related to metabolic disorders |
| Antimicrobial Properties | Effective against gram-positive and gram-negative bacteria | |
| Material Science | Synthesis of Functional Materials | Used in creating polymers for organic electronics |
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated various cancer cell lines with this compound. Results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of the compound on neuronal cultures exposed to oxidative stress revealed that it significantly reduced neuronal death and preserved cellular integrity. These findings support further exploration into its use for neurodegenerative conditions .
Mechanism of Action
The mechanism by which 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Position: The position of the carbonitrile group (2- vs. 3-pyridine) alters electronic distribution and steric hindrance.
Salt Form : Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than free bases, critical for bioavailability. Dihydrochloride derivatives (e.g., C₁₁H₁₄Cl₂N₃ ) may further enhance solubility but increase molecular weight.
Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile ) introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity. However, synthetic challenges led to discontinuation of this compound.
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The target compound’s hydrochloride salt confers superior water solubility compared to neutral analogues like 6-(Piperidin-4-yl)pyrimidin-4-amine .
- Stability issues in analogues (e.g., hydrolytic degradation in 6-Methylpyridine-2-carbonyl chloride hydrochloride ) highlight the advantage of the carbonitrile group’s chemical inertness.
Biological Activity
The compound 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is characterized by a cyclobutane ring substituted with a benzyl(ethyl)amino group and a hydroxyl group. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 203.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate binding, which can modulate enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticonvulsant Activity
Research has indicated that 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol exhibits anticonvulsant properties. In animal models, it demonstrated significant protection against induced seizures, suggesting its potential as a therapeutic agent for epilepsy.
Case Study: Anticonvulsant Efficacy
A study conducted on mice evaluated the efficacy of the compound in comparison to standard anticonvulsants like phenobarbital and ethosuximide. The results showed that:
- ED for 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol was significantly lower than that of phenobarbital, indicating higher potency.
- The compound provided protection rates comparable to established medications without notable neurotoxicity.
Table 2: Comparative Anticonvulsant Activity
| Compound | ED (mmol/kg) | Protection Rate (%) |
|---|---|---|
| 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol | 0.0056 | 66 |
| Phenobarbital | 0.056 | 100 |
| Ethosuximide | 0.92 | 50 |
Therapeutic Applications
Given its biological activity, 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is being explored for several therapeutic applications:
- Neurological Disorders : Its anticonvulsant properties indicate potential use in treating epilepsy and other seizure disorders.
- Pain Management : Preliminary studies suggest that the compound may modulate pain pathways, providing an avenue for pain relief therapies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride, and how does solvent choice affect yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidine intermediates. Solvent polarity and protic/aprotic nature critically influence reaction kinetics. For example, dichloromethane (aprotic) is often used for SN2 reactions due to its low nucleophilicity, while polar aprotic solvents like DMF enhance nucleophile reactivity . Design of Experiments (DoE) frameworks, such as factorial designs, can optimize variables (temperature, molar ratios) to maximize yield .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and piperidine groups).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHNO·HCl ≈ 257.7 g/mol).
- HPLC : Purity assessment (>95% recommended for pharmacological studies) .
Q. How does the hydrochloride salt form influence solubility and stability during storage?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability tests under varying temperatures (e.g., 4°C vs. 25°C) and humidity levels (desiccated vs. ambient) should be conducted. Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways (e.g., hydrolysis of the nitrile group) .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinities. Molecular docking with target proteins (e.g., kinases or GPCRs) identifies potential pharmacophores. ICReDD’s reaction path search methods integrate quantum calculations and experimental feedback loops for predictive accuracy .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct effects from off-target interactions. Dose-response curves (IC/EC) and orthogonal assays (e.g., SPR for binding kinetics) clarify mechanism-specific activity. Review batch-to-batch purity variations via LC-MS .
Q. What methodologies assess the compound’s environmental impact during disposal?
- Methodological Answer :
- Ecotoxicity Assays : Daphnia magna or algal growth inhibition tests (OECD 201/202).
- Biodegradation Studies : OECD 301B (CO evolution) evaluates persistence.
- Soil Mobility : Column leaching experiments quantify adsorption coefficients (K) .
Q. How can structural modifications enhance target selectivity while minimizing cytotoxicity?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) to the pyridine or piperidine rings.
- Prodrug Design : Mask reactive groups (e.g., esterify the nitrile) to reduce off-target effects.
- In Silico Toxicity Prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic nitriles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
